Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane
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Overview
Description
Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a fluorene-9-carbonyl group. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes .
Preparation Methods
The synthesis of tributyl[(9H-fluorene-9-carbonyl)oxy]stannane typically involves the reaction of tributyltin hydride with a fluorene-9-carbonyl derivative. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions, often facilitated by the relatively weak bond between tin and hydrogen.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Cyclization: It can be used in intramolecular radical cyclization reactions to form cyclic compounds.
Common reagents used in these reactions include lithium aluminum hydride, sodium borohydride, and various Grignard reagents. The major products formed depend on the specific reaction conditions and the nature of the substrates involved .
Scientific Research Applications
Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in radical-mediated reactions.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is employed in the production of polymers and other materials due to its ability to initiate polymerization reactions
Mechanism of Action
The mechanism of action of tributyl[(9H-fluorene-9-carbonyl)oxy]stannane involves the formation of tin-centered radicals, which can then participate in various chemical transformations. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane can be compared with other organotin compounds such as tributyltin hydride and triphenyltin hydride. While all these compounds are used in radical reactions, this compound is unique due to the presence of the fluorene-9-carbonyl group, which can influence its reactivity and selectivity in chemical reactions .
Similar compounds include:
- Tributyltin hydride
- Triphenyltin hydride
- Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane
These compounds share similar properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
923056-95-5 |
---|---|
Molecular Formula |
C26H36O2Sn |
Molecular Weight |
499.3 g/mol |
IUPAC Name |
tributylstannyl 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C14H10O2.3C4H9.Sn/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;3*1-3-4-2;/h1-8,13H,(H,15,16);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
UVGTWOQMKZDZAO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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